molecular formula C8H8ClF B6165948 (1-chloro-2-fluoroethyl)benzene CAS No. 325-55-3

(1-chloro-2-fluoroethyl)benzene

Cat. No.: B6165948
CAS No.: 325-55-3
M. Wt: 158.6
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Description

(1-Chloro-2-fluoroethyl)benzene ( 325-55-3) is an organic compound with the molecular formula C8H8ClF and a molecular weight of 158.60 g/mol . This compound serves as a valuable bifunctional building block in synthetic and medicinal chemistry, featuring both chloro and fluoro substituents on an ethyl side chain attached to a benzene ring . Its structure makes it a promising intermediate for the development of novel chemical entities, particularly in the construction of more complex fluorinated molecules . Fluorinated and chlorinated compounds are of immense significance in pharmaceutical research; the introduction of fluorine can enhance metabolic stability, bioavailability, and binding affinity, while chlorine atoms are present in a large number of FDA-approved drugs . As such, this compound holds research value for applications such as the synthesis of potential agrochemicals, materials science reagents, and as a key intermediate in the development of PET (Positron Emission Tomography) imaging agents, drawing parallels to the use of similar fluorinated benzene derivatives in radiopharmaceutical chemistry . The mechanism of action for this compound is not intrinsic but is defined by the properties of the final molecule it is incorporated into. In biological systems, fluorinated compounds often exert their effects by interacting with enzymes or receptors, potentially modulating their activity . This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

CAS No.

325-55-3

Molecular Formula

C8H8ClF

Molecular Weight

158.6

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-chloro-2-fluoroethyl)benzene typically involves the electrophilic aromatic substitution reaction. One common method is the reaction of benzene with 1-chloro-2-fluoroethane in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds under mild conditions, usually at room temperature, to yield the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity reagents and catalysts is crucial to achieve high yields and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

(1-Chloro-2-fluoroethyl)benzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by a nucleophile such as hydroxide ion (OH-) or amine (NH2-).

    Electrophilic Substitution: The benzene ring can participate in electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of (1-chloro-2-fluoroethyl)benzene in chemical reactions involves the interaction of its functional groups with various reagents. The chlorine and fluorine atoms influence the reactivity of the benzene ring, making it more susceptible to nucleophilic and electrophilic attacks. The electron-withdrawing effect of the fluorine atom stabilizes reaction intermediates, facilitating substitution reactions .

Comparison with Similar Compounds

Structural Isomerism and Substituent Effects

The position and type of halogen substituents significantly influence physicochemical properties. Key comparisons include:

  • 1-Chloro-2-fluorobenzene (C₆H₄ClF) :

    • Substituents: Chlorine and fluorine are directly attached to adjacent carbons on the benzene ring.
    • Boiling Point: 137–138°C ; Density: 1.242 g/cm³ .
    • Reactivity: Acts as a benzyne precursor due to strained C–Cl and C–F bonds, enabling elimination reactions .
    • Contrast with Target: The absence of an ethyl chain reduces molecular weight and hydrophobicity compared to (1-chloro-2-fluoroethyl)benzene.
  • 1-Chloro-3-ethyl-2-fluorobenzene (C₈H₈ClF): Substituents: Ethyl group at the meta position, with chlorine and fluorine on the benzene ring.
  • 1-Chloro-2-[chloro(difluoro)methyl]benzene (C₇H₄Cl₂F₂) :

    • Substituents: A chloro-difluoromethyl group on the benzene ring.
    • Impact: Multiple halogens increase molecular weight (MW = 213.01 g/mol ) and may enhance thermal stability .

Physical and Chemical Properties

A comparative analysis of key properties is summarized below:

Compound Molecular Formula Substituent Configuration Boiling Point (°C) Density (g/cm³) Notable Reactivity
This compound C₈H₈ClF Cl and F on ethyl chain (vicinal) N/A N/A Potential elimination reactions
1-Chloro-2-fluorobenzene C₆H₄ClF Cl and F on benzene (ortho) 137–138 1.242 Benzyne precursor
1-Chloro-3-ethyl-2-fluorobenzene C₈H₈ClF Ethyl (meta), Cl and F (ortho) N/A N/A Increased lipophilicity
1-Chloro-2-[chloro(difluoro)methyl]benzene C₇H₄Cl₂F₂ Cl and CF₂Cl on benzene N/A N/A High halogen density for stability

Key Observations :

  • Vicinal Halogens : The Cl and F on the ethyl chain in this compound may facilitate elimination reactions (e.g., dehydrohalogenation), similar to 1-chloro-2-fluorobenzene’s benzyne formation.

Stability and Reactivity

  • In Vivo Stability : Fluorinated ethyl groups, as seen in L-[¹⁸F]FET (), exhibit metabolic stability, implying that this compound may resist rapid degradation in biological systems .
  • Thermal Stability : The chloro-difluoro-methyl group in ’s compound suggests that increased halogen density enhances stability, a trait that may extend to the target compound .

Research Needs :

  • Experimental data on boiling points, density, and synthetic yields for this compound.
  • Studies on its metabolic fate and toxicity profile.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (1-chloro-2-fluoroethyl)benzene, and what are the critical reaction parameters?

  • Methodological Answer : The synthesis typically involves halogenation of substituted ethylbenzene derivatives. For example, chlorination/fluorination of a precursor like 2-phenylethanol using agents such as SOCl₂ or SF₄ under controlled conditions. Key parameters include temperature (40–80°C), solvent choice (e.g., DMSO for polar intermediates), and stoichiometric control to avoid over-halogenation . Side reactions, such as elimination to form styrene derivatives, can occur if bases like NaOH are not carefully titrated .

Q. What spectroscopic methods are most effective for characterizing this compound, and how are key spectral features interpreted?

  • Methodological Answer :

  • ¹H NMR : The ethyl group’s protons split into a triplet (CH₂Cl, δ 3.5–4.0 ppm) and a doublet of quartets (CH₂F, δ 4.5–5.0 ppm) due to coupling with adjacent F and Cl substituents.
  • ¹⁹F NMR : A singlet near δ -120 ppm confirms the fluoroethyl group .
  • GC-MS : Molecular ion peaks at m/z 158 (M⁺) and fragments at m/z 121 (loss of CH₂Cl) validate the structure .

Q. What safety considerations are essential when handling this compound in laboratory settings?

  • Methodological Answer : The compound is a halogenated aromatic hydrocarbon, requiring PPE (gloves, goggles) and fume hood use. It is toxic upon inhalation and may release HCl/HF vapors if heated. Storage should be in sealed containers away from bases or oxidizing agents. Waste disposal must follow EPA guidelines for halogenated organics .

Advanced Research Questions

Q. How can computational chemistry aid in predicting the reactivity and stability of this compound derivatives?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the electronic effects of Cl/F substituents. For example, the electron-withdrawing nature of Cl increases the electrophilicity of the adjacent carbon, favoring nucleophilic substitution. Fukui indices identify reactive sites for functionalization . MD simulations predict solubility in solvents like acetonitrile, aiding reaction design .

Q. What strategies resolve contradictions in reported physicochemical data (e.g., boiling points, reaction yields) across studies?

  • Methodological Answer : Systematic validation is critical:

  • Reproducibility Checks : Replicate synthesis under identical conditions (e.g., 70°C, DMSO solvent) to verify yields .
  • Analytical Cross-Validation : Compare HPLC retention times (C18 column, acetonitrile/water mobile phase) and DSC thermal profiles to confirm purity .
  • Meta-Analysis : Use databases like PubChem to aggregate data and identify outliers caused by impurities or instrumentation variability .

Q. What mechanistic insights guide the optimization of coupling reactions involving this compound?

  • Methodological Answer : In Suzuki-Miyaura couplings, the chloro group acts as a better leaving group than fluorine. Palladium catalysts (e.g., Pd(PPh₃)₄) in THF at 80°C selectively replace Cl with aryl boronic acids. Kinetic studies (monitored via in-situ IR) show fluorine’s electron-withdrawing effect accelerates oxidative addition but may sterically hinder transmetallation .

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